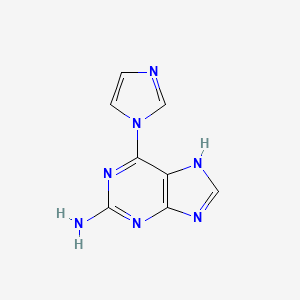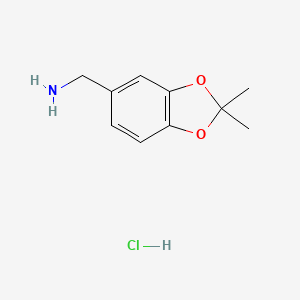
(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride”, also known as DMDOA, is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10;/h3-5H,6,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds in Schistosomiasis Treatment
Metrifonate Toxicological and Pharmacological Insights
Metrifonate, an organophosphorus compound, has been extensively studied for its application in treating schistosomiasis, specifically Schistosoma haematobium infections. The compound undergoes nonenzymatic transformation into an active component, dichlorvos (DDVP), within the body, showcasing a unique mechanism among organophosphorus compounds. This review emphasizes the need for detailed studies regarding the enzymic properties of the worms and the pharmacokinetics of metrifonate and DDVP in humans. Additionally, it highlights unresolved issues concerning organ toxicity, suggesting further research to clarify these discrepancies (Holmstedt et al., 1978).
Metformin: Beyond Diabetes Treatment
Metformin and Autoimmunity Exploring Novel Regulatory Properties
Metformin, known primarily for its role in managing type 2 diabetes, has demonstrated a range of pleiotropic actions, extending from cardio- and nephro-protection to antiproliferative, antifibrotic, and antioxidant effects. Recent studies have explored its immune-modulatory features, suggesting potential applications in treating systemic autoimmune diseases by interfering with key immunopathological mechanisms. This body of evidence supports the exploration of metformin as a candidate for clinical trials involving immune-mediated diseases, potentially opening new avenues for therapeutic interventions (Ursini et al., 2018).
Hallucinogenic Compounds in Neuropharmacology
Psychedelics as Anti-inflammatory Agents
Recent advancements have identified the role of serotonin (5-HT)2A receptor agonists, or psychedelics, in treating various disorders, including anxiety, depression, and addiction. Emerging research suggests their potential as anti-inflammatory agents, offering novel therapeutic strategies for inflammatory disorders. Activation of 5-HT2A receptors has been shown to produce potent anti-inflammatory effects in animal models, highlighting a promising area for future research (Flanagan & Nichols, 2018).
Biopolymers and Sustainable Materials
Conversion of Biomass to Furan Derivatives
5-Hydroxymethylfurfural (HMF) and its derivatives, derived from plant biomass, offer sustainable alternatives to traditional hydrocarbon feedstocks. This review discusses advances in the synthesis of HMF from plant feedstocks and its potential applications in producing monomers, polymers, fuels, and other chemicals. HMF derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are highlighted for their role in creating a new generation of environmentally friendly materials and fuels (Chernyshev et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREPEWWSIMOJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225141-39-7 |
Source


|
| Record name | 1-(2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

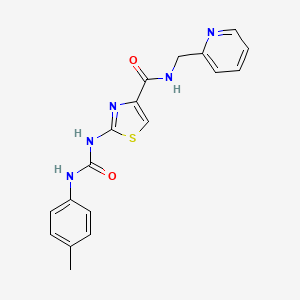
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)
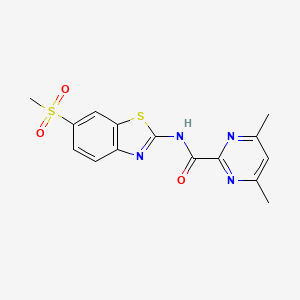
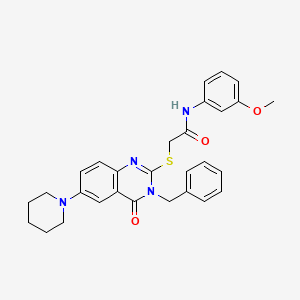
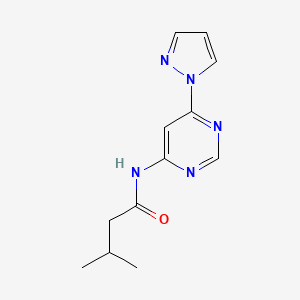

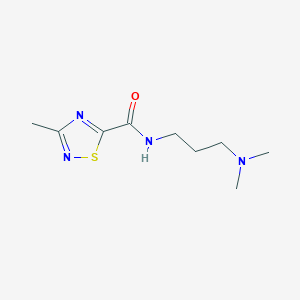
![Methyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2595263.png)
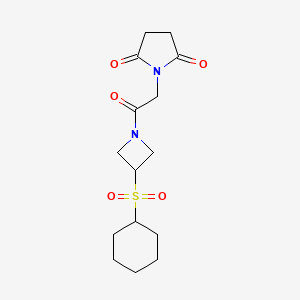
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2595268.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)
